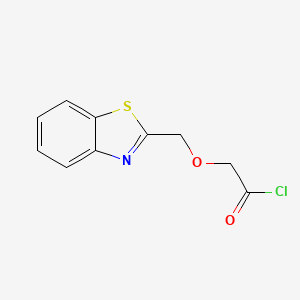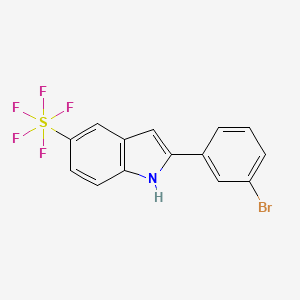
5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hcl
Descripción general
Descripción
“5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hcl” is a chemical compound with the molecular formula C10H13BrClN . It has a molecular weight of 248.55 .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hcl” can be represented by the InChI string: InChI=1S/C9H7BrO/c10-7-2-3-8-6 (5-7)1-4-9 (8)11/h2-3,5H,1,4H2 . This represents a 2D structure, but a 3D structure can also be computed .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine HCL , have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for enhanced antiviral activity.
Anti-inflammatory Properties
The indole scaffold is a common feature in many synthetic drugs with anti-inflammatory effects. By modulating key pathways in the inflammatory response, indole derivatives can potentially serve as the basis for new anti-inflammatory medications .
Anticancer Applications
Indole compounds have been identified as potential anticancer agents due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. The brominated indole nucleus, in particular, may offer unique interactions with cancer cell biomolecules .
Anti-HIV Effects
Indole derivatives have also been explored for their anti-HIV properties. Molecular docking studies of novel indolyl derivatives have shown promise in inhibiting HIV-1 replication, suggesting a potential role in anti-HIV drug development .
Antimicrobial Potential
The antimicrobial activity of indole derivatives, including activity against Mycobacterium tuberculosis and multidrug-resistant bacteria, has been reported. This highlights the potential of indole-based compounds like 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine HCL in addressing antibiotic resistance .
Antidiabetic Activity
Research has indicated that indole derivatives can play a role in managing diabetes by influencing glucose metabolism and insulin sensitivity. The development of indole-based therapeutics could provide new avenues for diabetes treatment .
Safety and Hazards
The safety information for “5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hcl” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P2 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
5-bromo-1-methyl-2,3-dihydroinden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(12)5-4-7-6-8(11)2-3-9(7)10;/h2-3,6H,4-5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSMMKLZYCDDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)
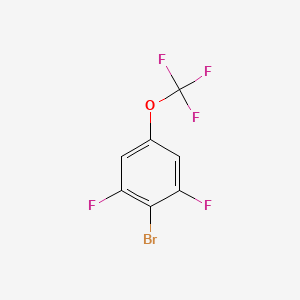
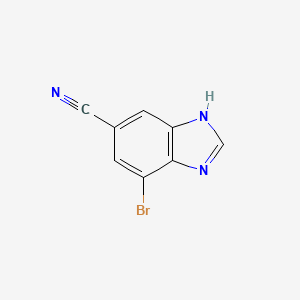
![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)

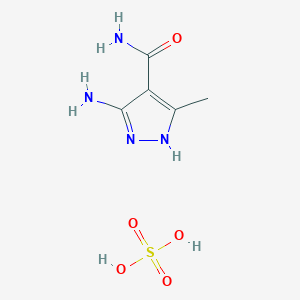
![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)
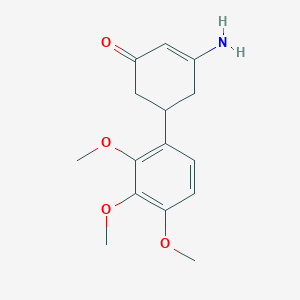
![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)
![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)
